molecular formula C5H13ClFNO B8441763 [2-(2-Fluoro-ethoxy)-ethyl]-methyl-amine hydrochloride

[2-(2-Fluoro-ethoxy)-ethyl]-methyl-amine hydrochloride

Cat. No. B8441763
M. Wt: 157.61 g/mol
InChI Key: OCUWXEKNSKAIAO-UHFFFAOYSA-N
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Patent
US08410117B2

Procedure details

To a stirred solution of [2-(2-fluoro-ethoxy)-ethyl]-methyl-carbamic acid tert-butyl ester (2.00 g, 0.05 mmol) in dry 1,4-dioxane (20 ml) was added 4M HCl in 1,4-dioxane (22.6 ml, 90 mmol) dropwise at 0° C. The reaction mixture was stirred at RT for 5 h. Volatiles were removed under vacuum. The crude material was washed with hexane and dried under vacuum to give desired product [2-(2-fluoro-ethoxy)-ethyl]-methyl-amine hydrochloride as pale yellow solid (1.2 g, 84%).
Name
[2-(2-fluoro-ethoxy)-ethyl]-methyl-carbamic acid tert-butyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
22.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7]([CH2:9][CH2:10][O:11][CH2:12][CH2:13][F:14])C)(C)(C)C.[ClH:16]>O1CCOCC1>[ClH:16].[F:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][NH:7][CH3:6] |f:3.4|

Inputs

Step One
Name
[2-(2-fluoro-ethoxy)-ethyl]-methyl-carbamic acid tert-butyl ester
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CCOCCF)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
22.6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed under vacuum
WASH
Type
WASH
Details
The crude material was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.